molecular formula C8H9NO2 B13173539 5-(Azetidin-1-yl)furan-2-carbaldehyde

5-(Azetidin-1-yl)furan-2-carbaldehyde

Cat. No.: B13173539
M. Wt: 151.16 g/mol
InChI Key: MJPTUGXCGOJSRB-UHFFFAOYSA-N
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Description

5-(Azetidin-1-yl)furan-2-carbaldehyde is an organic compound that belongs to the class of furan derivatives It is characterized by the presence of an azetidine ring attached to a furan ring, with an aldehyde functional group at the 2-position of the furan ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Azetidin-1-yl)furan-2-carbaldehyde typically involves the reaction of furan-2-carbaldehyde with azetidine under specific conditions. One common method is the Vilsmeier-Haack reaction, which involves the use of N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3) as reagents . The reaction proceeds through the formation of an intermediate iminium ion, which then reacts with the furan ring to form the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

5-(Azetidin-1-yl)furan-2-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The furan ring can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Electrophilic substitution reactions often require catalysts such as Lewis acids (e.g., aluminum chloride, AlCl3) and specific solvents to facilitate the reaction.

Major Products Formed

    Oxidation: 5-(Azetidin-1-yl)furan-2-carboxylic acid.

    Reduction: 5-(Azetidin-1-yl)furan-2-methanol.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

5-(Azetidin-1-yl)furan-2-carbaldehyde has found applications in several scientific research areas:

Mechanism of Action

The mechanism of action of 5-(Azetidin-1-yl)furan-2-carbaldehyde is primarily related to its ability to interact with biological targets through its functional groups. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The azetidine ring and furan ring may also contribute to the compound’s overall biological activity by interacting with specific molecular targets and pathways.

Comparison with Similar Compounds

Similar Compounds

  • 5-(Pyrrolidin-1-yl)furan-2-carbaldehyde
  • 5-(Morpholin-1-yl)furan-2-carbaldehyde
  • 5-(Piperidin-1-yl)furan-2-carbaldehyde

Uniqueness

5-(Azetidin-1-yl)furan-2-carbaldehyde is unique due to the presence of the azetidine ring, which imparts distinct steric and electronic properties compared to other similar compounds

Properties

Molecular Formula

C8H9NO2

Molecular Weight

151.16 g/mol

IUPAC Name

5-(azetidin-1-yl)furan-2-carbaldehyde

InChI

InChI=1S/C8H9NO2/c10-6-7-2-3-8(11-7)9-4-1-5-9/h2-3,6H,1,4-5H2

InChI Key

MJPTUGXCGOJSRB-UHFFFAOYSA-N

Canonical SMILES

C1CN(C1)C2=CC=C(O2)C=O

Origin of Product

United States

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